Des(benzylpyridyl) atazanavir (CAS 1192224-24-0), officially designated as Atazanavir EP Impurity C and metabolically identified as Compound M1, is a critical N-dealkylation degradation product of the HIV-1 protease inhibitor atazanavir [1]. Structurally, it lacks the lipophilic benzylpyridyl moiety of the parent active pharmaceutical ingredient (API), resulting in a significant shift in molecular weight (537.65 g/mol) and polarity . In pharmaceutical procurement and analytical quality control (QC), this compound serves as an essential, high-purity reference standard required for validating stability-indicating high-performance liquid chromatography (HPLC) methods, ensuring compliance with European Pharmacopoeia (EP) specifications, and mapping cytochrome P450 (CYP3A4) metabolic pathways in pharmacokinetic liquid chromatography-mass spectrometry (LC-MS) assays .
Substituting highly pure Des(benzylpyridyl) atazanavir with crude degraded atazanavir mixtures or structurally adjacent impurities (such as Atazanavir EP Impurity B or N-Nitroso Atazanavir) critically compromises quantitative analytical resolution and regulatory compliance [1]. In stability-indicating HPLC assays, the precise relative retention time (RRT) of Impurity C is mandatory to establish system suitability and accurately quantify specific N-dealkylation degradation pathways[2]. Furthermore, in pharmacokinetic profiling, substituting the exact M1 metabolite standard prevents the accurate calibration of LC-MS/MS multiple reaction monitoring (MRM) curves needed to measure circulating metabolite levels, leading to uninterpretable toxicity and drug-drug interaction (DDI) data .
In LC-MS/MS bioanalytical assays evaluating atazanavir metabolism, Des(benzylpyridyl) atazanavir (Metabolite M1) provides a distinct precursor ion mass that prevents cross-talk with the parent drug . The target compound exhibits an [M+H]+ m/z of approximately 538.3, compared to the parent atazanavir API which presents at an [M+H]+ m/z of 705.4[1]. This 167 Da mass reduction allows for the configuration of specific multiple reaction monitoring (MRM) transitions without interference.
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) |
| Target Compound Data | ~538.3 m/z ([M+H]+) |
| Comparator Or Baseline | Atazanavir API (~705.4 m/z) |
| Quantified Difference | 167.1 m/z shift |
| Conditions | Electrospray ionization (ESI) positive mode in LC-MS/MS |
Procuring the exact M1 standard is essential for calibrating mass spectrometers to quantify CYP3A4-mediated metabolism without signal interference from high circulating API concentrations.
For European Pharmacopoeia (EP) compliance, baseline separation between the API and its degradation products is required. Due to the loss of the lipophilic benzylpyridyl group, Des(benzylpyridyl) atazanavir exhibits significantly higher polarity than the parent API [1]. On standard reverse-phase C18 HPLC columns, this results in an earlier elution time (lower relative retention time, RRT) compared to Atazanavir, ensuring baseline resolution during stability testing .
| Evidence Dimension | Chromatographic polarity and retention behavior |
| Target Compound Data | Higher polarity, earlier elution (RRT < 1.0) |
| Comparator Or Baseline | Atazanavir API (Reference peak, RRT = 1.0) |
| Quantified Difference | Baseline chromatographic resolution (Rs > 1.5) |
| Conditions | Reverse-phase HPLC (C18 column, gradient elution) |
Using the certified Impurity C standard allows QC laboratories to definitively prove system suitability and column resolution prior to API batch release.
Quantitative impurity profiling requires reference materials with known mass balance. Certified Des(benzylpyridyl) atazanavir standards provide >95% HPLC purity and defined volatile content via Thermogravimetric Analysis (TGA) [1]. In contrast, using forced-degradation crude mixtures provides unknown concentrations of Impurity C, making it impossible to generate accurate external calibration curves for limit testing.
| Evidence Dimension | Analytical Potency and Purity |
| Target Compound Data | >95% certified purity with defined TGA weight loss |
| Comparator Or Baseline | Crude degraded API mixtures (Undefined purity and potency) |
| Quantified Difference | Absolute quantitative calibration vs. qualitative estimation |
| Conditions | External standard calibration in QC limit tests |
Procuring a certified standard with defined TGA potency prevents out-of-specification (OOS) investigations caused by inaccurate impurity quantification.
As an official EP Impurity C, this compound is strictly required as a reference standard in HPLC workflows to quantify N-dealkylation degradation during atazanavir sulfate manufacturing and long-term shelf-life stability studies [1].
Due to its distinct 167 Da mass shift from the parent API, this standard is utilized to calibrate LC-MS/MS instruments for tracking the CYP3A4-mediated M1 metabolite in clinical plasma samples, which is essential for evaluating drug-drug interactions (DDIs) .
Quality control labs spike this pure standard into API samples to verify reverse-phase column resolution and detector sensitivity, ensuring the chromatographic system is suitable before executing routine batch release tests .